N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride
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Overview
Description
“N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride” is a chemical compound with the CAS Number: 1049765-85-6 . It has a molecular weight of 315.85 and is typically stored at room temperature . The compound is in powder form .
Synthesis Analysis
The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior .Molecular Structure Analysis
The IUPAC name of the compound is “this compound” and its InChI Code is "1S/C12H13N3OS2.ClH/c1-7(16)14-9-5-8(3-4-11(9)17-2)10-6-18-12(13)15-10;/h3-6H,1-2H3,(H2,13,15)(H,14,16);1H" .Chemical Reactions Analysis
The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior .Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 315.85 .Scientific Research Applications
Antimicrobial Properties
- Synthesis and Antimicrobial Activity : Various derivatives, including those related to N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride, have been synthesized and found to exhibit antimicrobial activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and fungi like Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013). Similar findings were reported by (Darwish et al., 2014) and (Juddhawala, Parekh, & Rawal, 2011).
Anticancer Properties
- Anticancer Activity : Certain derivatives have shown potential as anticancer agents. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, similar in structure, have been studied for their anticancer activity against human lung adenocarcinoma cells, showing selective cytotoxicity (Evren et al., 2019).
Enzyme Inhibition and Pharmacological Applications
- Enzyme Inhibition and Pharmacological Use : Derivatives of this compound have been investigated as enzyme inhibitors and for their pharmacological properties. For example, compounds structurally related to this chemical have been tested as inhibitors of human carbonic anhydrase isoforms, showing low nanomolar inhibition KI values (Carta et al., 2017).
Antidiabetic Potential
- Anti-Diabetic Potential : Research has been conducted on bi-heterocyclic compounds derived from similar chemical structures for their anti-diabetic potential via in vitro inhibition of α-glucosidase enzyme. These novel compounds showed potent inhibitory potential against the studied enzyme (Abbasi et al., 2020).
Anticonvulsant Effects
- Anticonvulsant Activity : Heterocyclic compounds containing a sulfonamide thiazole moiety, related to the chemical , were synthesized and some showed protection against picrotoxin-induced convulsion in an anticonvulsant activity study (Farag et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
N-[5-(2-amino-1,3-thiazol-4-yl)-2-methylsulfanylphenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2.ClH/c1-7(16)14-9-5-8(3-4-11(9)17-2)10-6-18-12(13)15-10;/h3-6H,1-2H3,(H2,13,15)(H,14,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJJNYNZDLTIAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C2=CSC(=N2)N)SC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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